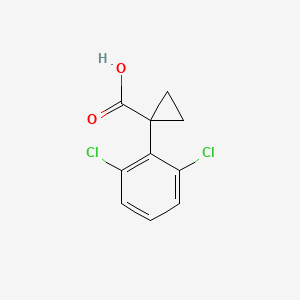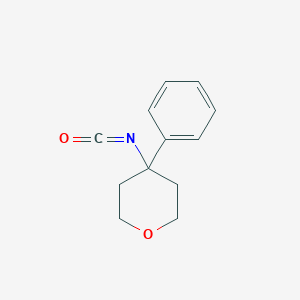
4-Isocyanato-4-phenyltetrahydropyran
説明
4-Isocyanato-4-phenyltetrahydropyran is a chemical compound with the molecular formula C12H13NO2 . It is also known by other names such as 4-isocyanato-4-phenyltetrahydro-2h-pyran, 4-phenyltetrahydro-2h-pyran-4-yl isocyanate, and 4-phenyl-2h-3,4,5,6-tetrahydropyran-4-isocyanate .
Molecular Structure Analysis
The molecular structure of 4-Isocyanato-4-phenyltetrahydropyran is represented by the SMILES notation: O=C=NC1 (CCOCC1)C1=CC=CC=C1 . The molecular weight of this compound is 203.24 g/mol .科学的研究の応用
Biomonitoring of Isocyanate Exposure
Isocyanates, including compounds like 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate, play a significant role in industrial manufacturing. They are involved in the formation of DNA and protein adducts, which are crucial in biomonitoring individuals exposed to xenobiotics. For instance, the synthesis and characterization of DNA adducts resulting from these isocyanates have been studied, indicating their relevance in monitoring environmental or occupational exposure to harmful substances (Beyerbach, Farmer, & Sabbioni, 2006).
Small Molecule Fixation
Isocyanates, including tetrahydropyran derivatives, have been employed in the fixation of small molecules like carbon dioxide and isocyanates themselves, leading to the formation of zwitterionic, bicyclic boraheterocycles. This application highlights the importance of isocyanates in environmental chemistry, particularly in capturing and utilizing small molecules effectively (Theuergarten et al., 2012).
Synthetic Organic Chemistry
Isocyanates, including the 4-Isocyanato-4-phenyltetrahydropyran, are key in synthetic organic chemistry. They are involved in complex reactions, such as three-component bicyclization strategies, to efficiently synthesize densely functionalized compounds like pyrano[3,4-c]pyrroles. This demonstrates their versatility in building molecular complexity through multiple bond-forming events (Gao et al., 2016).
Polymer Chemistry
Isocyanates are integral in the synthesis and development of polymers. For example, they are used in the preparation of polymer-supported quenching reagents, which are essential in the parallel purification of crude reaction products in solution-phase syntheses. This application underscores the significance of isocyanates in facilitating efficient and rapid purification processes in chemical synthesis (J. C. and & Hodges, 1997).
Safety and Hazards
4-Isocyanato-4-phenyltetrahydropyran is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .
作用機序
Mode of Action
It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that 4-Isocyanato-4-phenyltetrahydropyran may interact with its targets through similar chemical reactions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Isocyanato-4-phenyltetrahydropyran . .
特性
IUPAC Name |
4-isocyanato-4-phenyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-10-13-12(6-8-15-9-7-12)11-4-2-1-3-5-11/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKGHFQAYVPNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652783 | |
| Record name | 4-Isocyanato-4-phenyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isocyanato-4-phenyltetrahydropyran | |
CAS RN |
941717-02-8 | |
| Record name | 4-Isocyanato-4-phenyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one](/img/structure/B1517606.png)
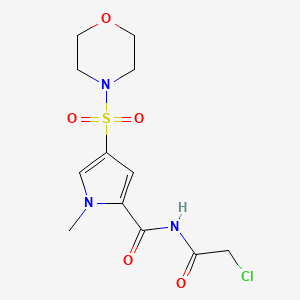
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1517609.png)
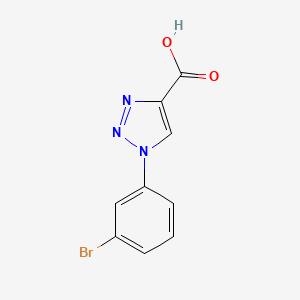
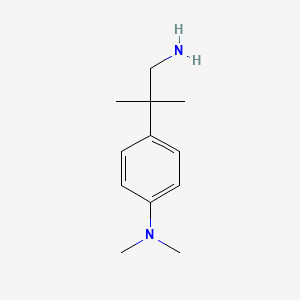
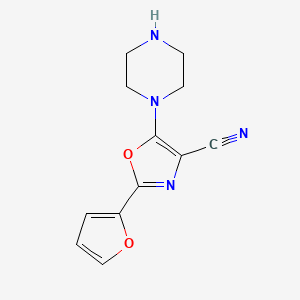
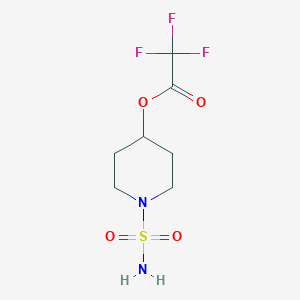
![N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1517616.png)
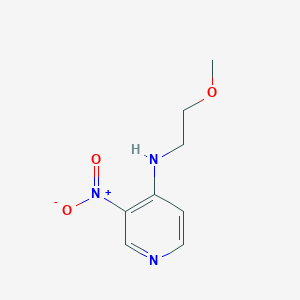
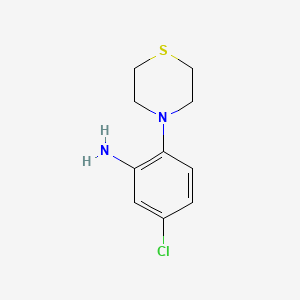

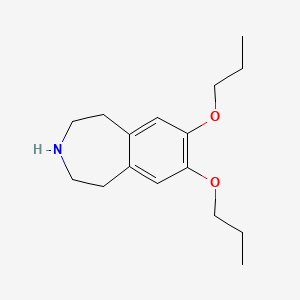
![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)
